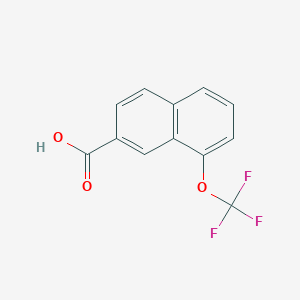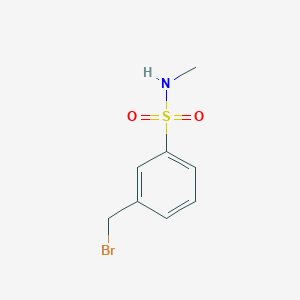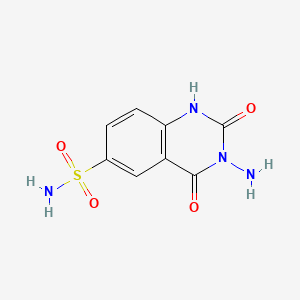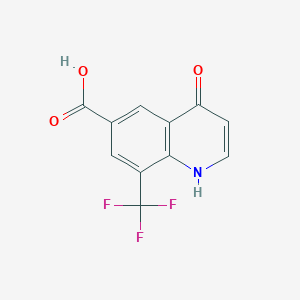
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one is an organic compound characterized by the presence of a naphthalene ring, a furan ring, and a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the Butenone Moiety: The butenone moiety is formed through aldol condensation or similar reactions, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用機序
The mechanism of action of (E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
類似化合物との比較
Similar Compounds
(E)-4-(5-Phenylfuran-2-yl)but-3-en-2-one: Similar structure but with a phenyl group instead of a naphthalene ring.
(E)-4-(5-(Thiophen-2-yl)furan-2-yl)but-3-en-2-one: Contains a thiophene ring instead of a naphthalene ring.
Uniqueness
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one is unique due to the presence of both naphthalene and furan rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C18H14O2 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC名 |
(E)-4-(5-naphthalen-1-ylfuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C18H14O2/c1-13(19)9-10-15-11-12-18(20-15)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3/b10-9+ |
InChIキー |
YXAKZWQTTONZTO-MDZDMXLPSA-N |
異性体SMILES |
CC(=O)/C=C/C1=CC=C(O1)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC(=O)C=CC1=CC=C(O1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11857972.png)
![Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11857984.png)

![6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11857992.png)



![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)

